molecular formula C12H13NO5 B1618737 Ethyl 4-(4-nitrophenyl)-3-oxobutanoate CAS No. 62088-12-4

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate

Cat. No.: B1618737
CAS No.: 62088-12-4
M. Wt: 251.23 g/mol
InChI Key: UUTYXRRHMODSGX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Condensation: The compound can undergo aldol condensation with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Condensation: Aldehydes or ketones, base catalysts such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(4-aminophenyl)-3-oxobutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Condensation: β-hydroxy ketones or α,β-unsaturated ketones.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(4-nitrophenyl)-3-oxobutanoate exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfers, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrocinnamate: Similar in structure but with a different functional group arrangement.

    4-Nitrophenylchloroformate: Contains a nitrophenyl group but with a chloroformate functional group.

    4-Nitrophenyl Indoline-1-Carboxylate: Another nitrophenyl derivative with a different core structure.

Uniqueness

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTYXRRHMODSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341752
Record name Ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62088-12-4
Record name Ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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